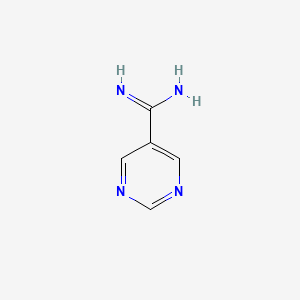
Pyrimidine-5-carboxamidine
Descripción general
Descripción
Pyrimidine-5-carboxamidine is a compound with the molecular formula C5H6N4 and a molecular weight of 122.13 . It is used for research and development purposes .
Synthesis Analysis
While specific synthesis methods for Pyrimidine-5-carboxamidine were not found, general methods for the synthesis of pyrimidines involve oxidative annulation involving anilines, aryl ketones, and DMSO . Another method involves a ZnCl2-catalyzed three-component coupling reaction .
Molecular Structure Analysis
Pyrimidine-5-carboxamidine shares the core structure of pyrimidine, a heterocyclic aromatic ring, comprising four carbon atoms and two nitrogen atoms . The molecular bond orders of pyrimidines can be used as a basis to judge molecular thermal stability for analog compounds with similar molecular structure .
Chemical Reactions Analysis
Pyrimidines undergo a variety of chemical reactions. For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO provides 4-arylpyrimidines . A ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives .
Physical And Chemical Properties Analysis
Pyrimidine-5-carboxamidine is a compound with the molecular formula C5H6N4 and a molecular weight of 122.13 . More specific physical and chemical properties were not found.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- Anti-inflammatory and Analgesic Properties : Pyrimidine derivatives, such as tetrahydropyrimidine-5-carboxamides, have demonstrated significant analgesic, anti-inflammatory, and antipyretic activities. This makes them potential candidates for non-steroidal drugs (Buzmakova et al., 2022).
- Polyaza Heterocyclic Structures : The reaction of enaminones with carboxamidines, including pyrimidine-5-carboxamidine, provides a method for synthesizing polyaza heterocyclic structures, important in developing new pharmaceutical compounds (Bejan et al., 1996).
Antimicrobial Activity
- Antimicrobial Agent Synthesis : Pyrazolo[1,5-a]pyrimidines, synthesized based on 5-aminopyrazoles, exhibit potent antimicrobial activity, including acting as RNA polymerase inhibitors. Pyrimidine-5-carboxamidine plays a crucial role in this process (Abdallah & Elgemeie, 2022).
Medical Applications
- Treatment of Diabetes : Pyrimidine-5-carboxamide compounds have been identified as inhibitors of Nicotinamide N-methyltransferase (NNMT), an enzyme linked to metabolic disorders like diabetes, making these compounds potential therapeutic agents (Sabnis, 2021).
- Anti-inflammatory Agent : 1-β-D-Ribo furanosyl pyridin-2-one-5-carboxamide, a pyrimidine nucleoside, is used as an anti-inflammatory agent in the treatment of adjuvant-induced arthritis (Rajeswaran & Srikrishnan, 2008).
Chemical Synthesis and Studies
- Polyamides for DNA Recognition : Pyrrole−imidazole polyamides, including those derived from pyrimidine-5-carboxamidine, are used for recognizing specific DNA sequences in the minor groove, indicating potential applications in genetic research (Swalley, Baird, & Dervan, 1996).
- Antimicrobial Pyrimidine Derivatives : The synthesis of pyrimidine-5-carboxamide derivatives with antimicrobial properties opens avenues for new antimicrobial drugs (Ghodasara, Patel, & Shah, 2014).
Pharmaceutical Research
- Antitumor Activities : Synthesis and evaluation of pyrazolopyrimidines and Schiff bases derived from pyrimidine-5-carboxamides have shown significant in vitro antitumor activities, highlighting their potential in cancer treatment (Hafez et al., 2013).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
pyrimidine-5-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4/c6-5(7)4-1-8-3-9-2-4/h1-3H,(H3,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPREUXQEYJYPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30663869 | |
| Record name | Pyrimidine-5-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30663869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrimidine-5-carboxamidine | |
CAS RN |
690619-43-3 | |
| Record name | Pyrimidine-5-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30663869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[1,2,4]Triazol-1-yl-propionic acid hydrochloride](/img/structure/B1388736.png)
![3-[(2-Propynyloxy)methyl]piperidine hydrochloride](/img/structure/B1388740.png)
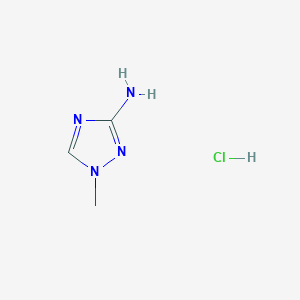
![4-Methyl-2-[(2-methylpentyl)oxy]aniline](/img/structure/B1388744.png)
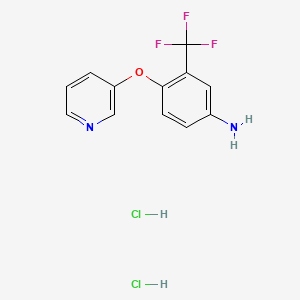
![3-Fluoro-4-[(2-methylpentyl)oxy]aniline](/img/structure/B1388746.png)
![5-Bromo-2-[(2-methylpentyl)oxy]aniline](/img/structure/B1388747.png)
![4-[4-(Sec-butyl)phenoxy]-3-fluorophenylamine](/img/structure/B1388748.png)
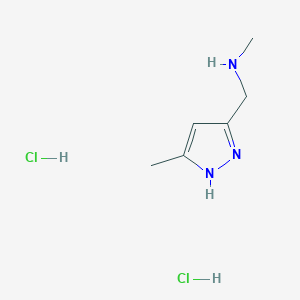
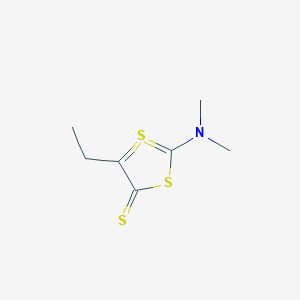
![3-Methyl-4-[(2-methylpentyl)oxy]aniline](/img/structure/B1388752.png)
![Methyl 2-[4-(3-pyrrolidinyloxy)phenyl]acetate](/img/structure/B1388755.png)
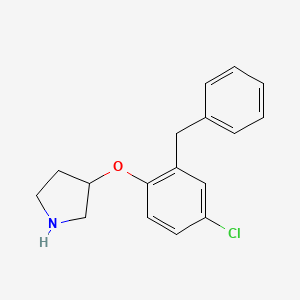
![3-[4-(Sec-butyl)phenoxy]pyrrolidine](/img/structure/B1388757.png)